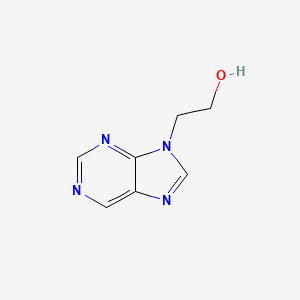
9H-Purine-9-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-9-ethanol typically involves the reaction of purine derivatives with appropriate alcohols under controlled conditions. One common method includes the reaction of 9H-purine with ethanol in the presence of a catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
9H-Purine-9-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in inhibiting adenosine deaminase, which has implications in cellular signaling and metabolism.
Medicine: Research has explored its potential as an antitumor agent and its effects on cardiovascular and neuroprotective functions.
Industry: It is used in the production of pharmaceuticals and other bioactive compounds
Mechanism of Action
The primary mechanism of action of 9H-Purine-9-ethanol involves the inhibition of adenosine deaminase. This enzyme is responsible for the deamination of adenosine, and its inhibition leads to increased levels of adenosine in the body. This can affect various physiological processes, including cellular signaling and immune responses. The compound also selectively inhibits cyclic GMP-specific phosphodiesterase, which plays a role in cardiovascular and neuroprotective effects .
Comparison with Similar Compounds
Adenine: A purine derivative with similar structural features.
Guanine: Another purine base with comparable biological activity.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness: 9H-Purine-9-ethanol is unique due to its specific inhibitory effects on adenosine deaminase and cyclic GMP-specific phosphodiesterase. This dual inhibition is not commonly observed in other purine derivatives, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-purin-9-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c12-2-1-11-5-10-6-3-8-4-9-7(6)11/h3-5,12H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIRADOPOUBNDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347668 |
Source


|
| Record name | 9H-Purine-9-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-69-5 |
Source


|
| Record name | 9H-Purine-9-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
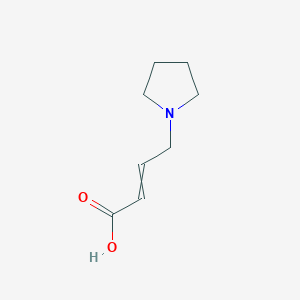

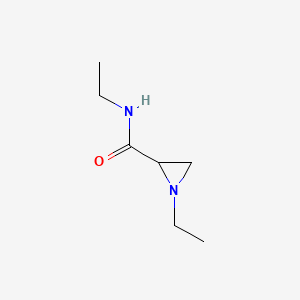
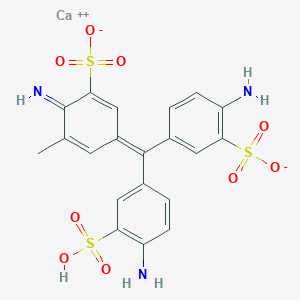
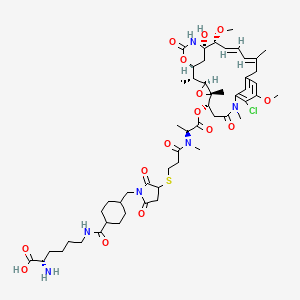
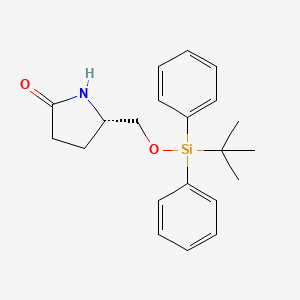
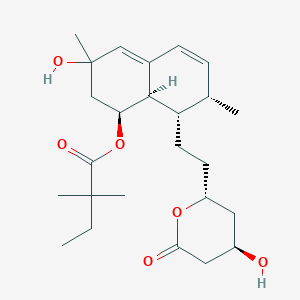
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)
